molecular formula C13H22F3NO5 B13218081 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid

Cat. No.: B13218081
M. Wt: 329.31 g/mol
InChI Key: JJUYMKVACFLIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group and a trifluoroethoxy moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid typically involves the protection of an amino acid with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines and various peptide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid involves the protection and deprotection of amine groups. The Boc group is an acid-labile protecting group that can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and other molecules . The trifluoroethoxy moiety can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is unique due to the presence of both the Boc protecting group and the trifluoroethoxy moiety. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C13H22F3NO5

Molecular Weight

329.31 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,2,2-trifluoroethoxymethyl)pentanoic acid

InChI

InChI=1S/C13H22F3NO5/c1-12(2,3)22-11(20)17-5-4-9(6-10(18)19)7-21-8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JJUYMKVACFLIAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)COCC(F)(F)F

Origin of Product

United States

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